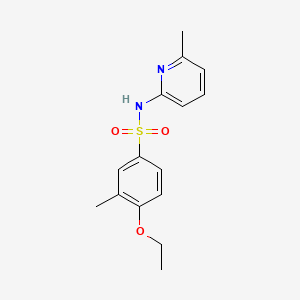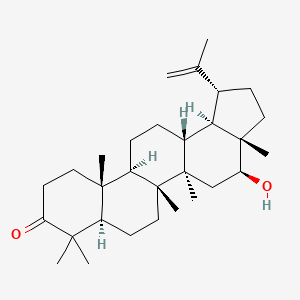
Resinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Hydroxylup-20(29)-en-3-one is a bioactive chemical.
Applications De Recherche Scientifique
Chemical Structure and Isolation
Resinone, a rare lupene derivative, was isolated from Acacia cedilloi and Acacia gaumeri, with its structure revised to 16β-hydroxylup-20(29)-en-3-one based on NMR and MS spectral data. This study also reported the isolation of related lupenes, sterols, and other compounds from these species (Pecha, Brito, Mena, & Quijano, 2002).
Biological Function in Floral Resins
In the floral resins of Clusia species, resinone is used by pollinating bees for nest construction. The major components of these resins are polyisoprenylated benzophenones, which are biologically active compounds. This study found compounds like clusianone, grandone, nemorosone, and hydroxy-nemorosone in these resins (de Oliveira, Porto, Bittrich, Vencato, & Marsaioli, 1996).
Role in Environmental and Biological Sciences
DataONE, a cyberinfrastructure platform developed to support data discovery and access for biological and environmental sciences, reflects the evolving nature of scientific research in response to environmental challenges. This infrastructure supports large-scale data integration and sharing, which is crucial for interdisciplinary science teams working on complex environmental issues (Michener et al., 2012).
Anticancer Properties
Guggulsterone, a major active component of resinone, shows potential in cancer treatment. It modulates expression of proteins related to antiapoptotic, cell survival, angiogenic, and metastatic activities in tumor cells, affecting various transcription factors and steroid receptors. This review highlights the identification of molecular targets of guggulsterone and its potential in inhibiting tumor progression (Shishodia, Harikumar, Dass, Ramawat, & Aggarwal, 2008).
Biodegradable Polymers in Resin-Based Binders
Research on self-curing sands with furfuryl resin, used in foundry molding, includes the use of biodegradable polymers like polycaprolactone (PCL) as a component of resin-based binders. This study aimed to determine the effect of PCL on the structure of post-regeneration dust from molding sands, analyzing their structure, morphology, and biodegradability (Major-Gabryś, Stachurek, Hosadyna-Kondracka, & Homa, 2022).
Resin in Dental Applications
Resin components in dental composites can have cytotoxic effects. A study on the cytotoxic concentrations of resin composite components on cultured mammalian fibroblasts explored their effects on DNA synthesis, total protein content, and protein synthesis, providing insights into the clinical cytotoxic hazards of organic composite components (Hanks, Strawn, Watahai, & Craig, 1991).
Propriétés
Numéro CAS |
43043-12-5 |
|---|---|
Nom du produit |
Resinone |
Formule moléculaire |
C30H48O2 |
Poids moléculaire |
440.712 |
Nom IUPAC |
Lup-20(29)-en-3-one, 16-hydroxy-, (16beta)- |
InChI |
InChI=1S/C30H48O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-22,24-25,32H,1,9-17H2,2-8H3/t19-,20+,21-,22+,24-,25+,27-,28+,29+,30+/m0/s1 |
Clé InChI |
SOKRNBGSNZXYIO-GEWJJWOZSA-N |
SMILES |
CC1(C)C(CC[C@]2(C)[C@@]3([H])CC[C@]4([H])[C@@]5([H])[C@H](C(C)=C)CC[C@@](C)5[C@@H](O)C[C@](C)4[C@@](C)3CC[C@@]12[H])=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
16-Hydroxylup-20(29)-en-3-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




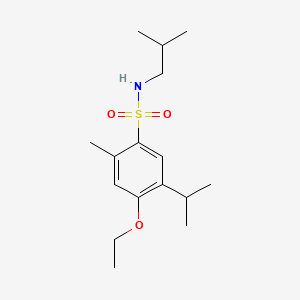



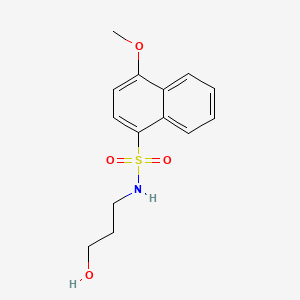

![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)

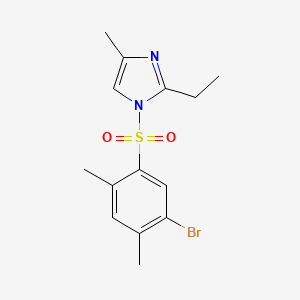
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)


